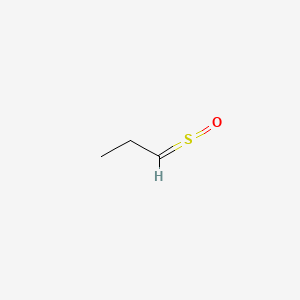

PROPANETHIAL S-OXIDE, (1Z)-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PROPANETHIAL S-OXIDE, (1Z)- is not typically synthesized in a laboratory setting due to its natural occurrence in onions. its formation involves the enzymatic breakdown of amino acid sulfoxides present in onion cells. When an onion is cut, enzymes called alliinases convert these amino acid sulfoxides into sulfenic acids. These sulfenic acids are then rapidly rearranged by another enzyme, lachrymatory factor synthase, to form propanethial S-oxide .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

PROPANETHIAL S-OXIDE, (1Z)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The primary reagents involved in the formation of propanethial S-oxide are the enzymes alliinase and lachrymatory factor synthase, which are naturally present in onions . The reaction conditions involve the mechanical disruption of onion cells, such as cutting or crushing, which releases these enzymes and initiates the chemical reactions .

Major Products Formed

The major products formed from the reactions involving propanethial S-oxide include sulfuric acid and sulfenic acids .

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Organosulfur Compound Studies

Propanethial S-oxide serves as a model compound for studying the behavior of organosulfur compounds. Its formation involves enzymatic reactions where amino acid sulfoxides are converted into sulfenic acids by alliinase, which are then transformed into propanethial S-oxide by lachrymatory factor synthase when an onion is cut. Understanding these pathways aids in the exploration of similar compounds and their reactions.

2. Synthetic Chemistry

Recent studies have highlighted propanethial S-oxide as a natural building block for synthesizing nitro-functionalized sulfur-containing heterocycles through cycloaddition reactions. Theoretical frameworks like Molecular Electron Density Theory have been employed to understand these processes, revealing stepwise mechanisms involving zwitterionic intermediates . This opens avenues for developing novel materials with specific chemical properties.

Biological Applications

1. Plant Defense Mechanisms

Research indicates that propanethial S-oxide plays a critical role in plant defense against herbivores. Its production is a response to physical damage, serving as a deterrent due to its irritating effects on potential threats. Understanding this mechanism can inform agricultural practices aimed at enhancing crop resilience.

2. Antimicrobial Properties

Studies have shown that compounds related to propanethial S-oxide exhibit antimicrobial activity. This characteristic is valuable in developing natural preservatives or treatments for infections, particularly in food safety and dermatological applications .

Medical Applications

1. Tear-Inducing Agents

Propanethial S-oxide's irritant properties have been harnessed in medical formulations designed to stimulate tear production. These formulations can be beneficial for treating dry eye conditions. A patented device has been developed to dispense controlled amounts of propanethial S-oxide to induce tearing effectively, providing moisture to the eyes .

2. Therapeutic Uses

The compound's potential therapeutic applications extend beyond ophthalmology. Studies suggest its derivatives may possess anticancer, antidiabetic, and anti-inflammatory properties, making them candidates for further pharmacological research .

Industrial Applications

1. Food Processing

In the food industry, understanding the properties of propanethial S-oxide can lead to methods that mitigate its irritant effects during onion processing. This could enhance the sensory experience of consumers while maintaining the flavor profile of onion-based products.

2. Cosmetic Formulations

Propanethial S-oxide is being explored in cosmetic formulations due to its volatile nature and potential skin benefits. Its incorporation into products aims to leverage its properties for enhancing skin hydration and improving overall skin health .

Case Studies

Mecanismo De Acción

PROPANETHIAL S-OXIDE, (1Z)- exerts its effects through a series of enzymatic reactions. When an onion is cut, the enzyme alliinase converts amino acid sulfoxides into sulfenic acids. These sulfenic acids are then rapidly rearranged by lachrymatory factor synthase to form propanethial S-oxide . The volatile propanethial S-oxide diffuses through the air and, upon contact with the eyes, stimulates sensory neurons, causing a stinging and painful sensation . This triggers the lachrymal glands to produce tears in an attempt to dilute and flush out the irritant .

Comparación Con Compuestos Similares

PROPANETHIAL S-OXIDE, (1Z)- is unique among organosulfur compounds due to its role as a lachrymatory agent. Similar compounds include:

Allicin: Found in garlic, allicin is another organosulfur compound with antimicrobial properties.

Syn-butanethial S-oxide: Found in Allium siculum, this compound is structurally related to propanethial S-oxide and also acts as a lachrymatory agent.

Thiosulfinates: These compounds, found in various Allium species, have antimicrobial and antioxidant properties.

PROPANETHIAL S-OXIDE, (1Z)- stands out due to its specific role in causing tearing and its unique enzymatic formation pathway in onions .

Propiedades

IUPAC Name |

1-sulfinylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c1-2-3-5-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZSXBOAXJLRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954029 | |

| Record name | Propanethial S-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32157-29-2, 70565-74-1, 74635-27-1 | |

| Record name | Thiopropanal S-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32157-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanethial S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032157292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Propanethial S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070565741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanethial S-oxide, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074635271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanethial S-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPANETHIAL S-OXIDE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI55X42ZZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPANETHIAL S-OXIDE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLN93NUR7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thial-1-Propene-1-thiol S-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.